molecular formula C10H14N2O6 B086832 1-Methylpseudouridine CAS No. 13860-38-3

1-Methylpseudouridine

Cat. No.: B086832
CAS No.: 13860-38-3
M. Wt: 258.23 g/mol
InChI Key: UVBYMVOUBXYSFV-UHFFFAOYSA-N
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Description

1-Methylpseudouridine is a modified nucleoside that has gained significant attention in recent years due to its applications in RNA therapy and vaccine development. It is a methylated derivative of pseudouridine, which is a naturally occurring component of transfer RNA (tRNA). The compound is known for its ability to enhance the stability and translation efficiency of synthetic messenger RNA (mRNA), making it a crucial element in the development of mRNA-based vaccines, including those for COVID-19 .

Scientific Research Applications

1-Methylpseudouridine has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

1-Methylpseudouridine (Nthis compound) is a modified nucleoside that primarily targets mRNA . It is a crucial component of transfer RNA (tRNA) and is used in the production and modification of RNA vaccines .

Mode of Action

The compound interacts with its target by being incorporated into mRNA, where it influences the fidelity of mRNA translation . It has been demonstrated that Nthis compound incorporation leads to +1 ribosomal frameshifting, which influences mRNA translation fidelity and triggers off-target immune responses .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mRNA translation process . The compound’s incorporation into mRNA leads to changes in the translation process, specifically causing +1 ribosomal frameshifting . This can influence the fidelity of protein synthesis and trigger off-target immune responses .

Pharmacokinetics

The pharmacokinetic properties of this compound are primarily related to its stability and immunogenicity. When incorporated into nucleic acid oligomers, it increases stability against degradation by enzymes, enhancing the drugs’ lifespan within the body . Moreover, modification strategies can mitigate potential toxic effects and reduce immunogenicity, making drugs safer and better tolerated .

Result of Action

The primary result of this compound’s action is its influence on mRNA translation fidelity. It has been shown to cause +1 ribosomal frameshifting, which can lead to off-target immune responses . Despite this, it has been used successfully in the development of mRNA-based therapies and vaccines, including the COVID-19 vaccines .

Safety and Hazards

1-Methylpseudouridine may cause irritation of the respiratory tract, slight irritation of the skin, and drowsiness or dizziness . Prolonged contact may cause redness and irritation, and repeated exposure may cause skin dryness or cracking . Ingestion causes burns of the upper digestive and respiratory tracts .

Future Directions

N1-Methylpseudouridine and its “parent” analogue pseudouridine are potent nucleotide analogues for future RNA therapy and vaccine development . The use of the modified nucleobase Nthis compound (m1Ψ) to increase their effectiveness has been a crucial step for developing COVID-19 vaccine . Despite the importance of mRNA modifications for harnessing the full efficacy of mRNA drugs, the full breadth of potential modifications has yet to be explored clinically .

Biochemical Analysis

Biochemical Properties

1-Methylpseudouridine is the methylated derivative of pseudouridine . It is used in in vitro transcription and for the production of RNA vaccines . In vertebrates, it stimulates significantly less activation of the innate immune response compared to uridine, while the translation is stronger . In protein biosynthesis, it is read like uridine and enables comparatively high protein yields .

Cellular Effects

The incorporation of this compound into mRNA results in +1 ribosomal frameshifting, which influences mRNA translation fidelity and triggers off-target immune responses . This modification improved the efficacy of the mRNA coding for the spike protein of COVID-19, becoming a crucial step for developing COVID-19 vaccines .

Molecular Mechanism

This compound is incorporated into mRNA, turning off the immune/eIF2α phosphorylation-dependent inhibition of translation, and increases ribosome pausing and density on the mRNA, thus dramatically facilitating the translation process . It is read like uridine in protein biosynthesis, enabling comparatively high protein yields .

Temporal Effects in Laboratory Settings

The effects of this compound on mRNA translation have been observed to cause +1 ribosomal frameshifting . This influences mRNA translation fidelity and triggers off-target immune responses . Despite the widespread use of modified ribonucleotides in mRNA-based therapies and vaccines, their effect on mRNA translation remains elusive .

Metabolic Pathways

This compound is a component of transfer RNAs (tRNAs), indicating its involvement in protein synthesis

Preparation Methods

The synthesis of 1-Methylpseudouridine typically involves the chemical methylation of pseudouridine. One common method includes the use of methyl iodide as the methylating agent. The reaction is carried out under basic conditions, often using sodium hydride or potassium carbonate as the base . Industrial production methods may involve more scalable processes, such as enzymatic methylation, which offers higher specificity and yield .

Chemical Reactions Analysis

1-Methylpseudouridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .

Comparison with Similar Compounds

1-Methylpseudouridine is often compared with other modified nucleosides, such as:

The uniqueness of this compound lies in its ability to significantly reduce the activation of the innate immune response while maintaining high translation efficiency, making it particularly valuable in the context of mRNA vaccine development .

Properties

IUPAC Name

5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O6/c1-12-2-4(9(16)11-10(12)17)8-7(15)6(14)5(3-13)18-8/h2,5-8,13-15H,3H2,1H3,(H,11,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBYMVOUBXYSFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13860-38-3
Record name NSC240023
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240023
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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